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Compound of Interest

Compound Name: Dephostatin

Cat. No.: B115681

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dephostatin, a naturally
derived inhibitor of protein tyrosine phosphatases (PTPs). It details its chemical properties,
mechanism of action, effects on critical cellular signaling pathways, and established
experimental protocols for its study.

Introduction to Dephostatin

Dephostatin is a novel protein tyrosine phosphatase inhibitor originally isolated from the
culture broth of Streptomyces sp.[1][2] Its structure was identified as 2-(N-methyl-N-
nitroso)hydroquinone.[1] Protein tyrosine phosphatases are a crucial group of enzymes that, in
opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues
on proteins.[3] This dynamic balance is fundamental to a vast array of cellular processes,
including growth, differentiation, metabolism, and immune responses.[3] The dysregulation of
PTP activity is implicated in numerous diseases, making PTP inhibitors like Dephostatin
valuable tools for research and potential therapeutic agents.[3][4] Dephostatin exhibits
competitive inhibition against its target PTPs and has been shown to impede the growth of
certain cancer cell lines.[2][5]

Chemical Properties and Structure

Dephostatin and its analogs have been synthesized and studied to understand their structure-
activity relationships. The core structure's nitroso and phenolic hydroxyl groups are essential
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for its inhibitory function.[6]

Property Data Reference

] 2-(N-methyl-N-
Chemical Name ] ) [1]
nitroso)hydroquinone

Molecular Formula C7HsN20s3 [7]
Molecular Weight 168.15 g/mol [7]
Source Streptomyces sp. MJ742-NF5 [1][2]

Et-3,4-dephostatin (a more
Analogs [8]
stable analog)

Mechanism of Action

Dephostatin functions as a competitive inhibitor of protein tyrosine phosphatases.[2][5] This
mode of inhibition means that Dephostatin binds to the active site of the PTP enzyme, thereby
preventing the binding and dephosphorylation of its natural substrates. The inhibitory activity is
critically dependent on the presence of both a nitroso group and phenolic hydroxyl groups
within its structure.[6]
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Mechanism of Dephostatin's competitive inhibition of PTPs.
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Quantitative Inhibitory Activity

Dephostatin and its derivatives have been evaluated against several PTPs. The half-maximal
inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Compound Target PTP IC50 Value (pM) Reference

PTP from human

Dephostatin neoplastic T-cell line 7.7 [2][5]
(Jurkat)
Et-3,4-dephostatin PTP-1B (Selective inhibitor) [8]
Et-3,4-dephostatin SHPTP-1 (SHP-1) (Selective inhibitor) [8]
) (Not effectively
Et-3,4-dephostatin CD45 S [8]
inhibited)
Leukocyte common )
] ] (Not effectively
Et-3,4-dephostatin antigen-related S [8]
inhibited)

phosphatase

Impact on Cellular Signaling Pathways

By inhibiting PTPs, Dephostatin can significantly modulate key signaling cascades that are
dependent on tyrosine phosphorylation.

Insulin Signaling Pathway

The stable analog, Et-3,4-dephostatin, has been shown to potentiate insulin-related signal
transduction.[8] It achieves this by increasing the tyrosine phosphorylation of the insulin
receptor and insulin receptor substrate-1 (IRS-1).[8] This enhancement of the insulin signal
leads to increased glucose uptake.[8] Interestingly, while insulin-induced glucose uptake is
completely dependent on phosphatidylinositol 3-kinase (PI13K), the uptake induced by Et-3,4-
dephostatin is only partially inhibited by PI3K inhibitors, suggesting the involvement of a PI3K-
independent pathway that involves the protein c-Cbl.[8]
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Dephostatin potentiates insulin signaling via PTP inhibition.
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T-Cell Receptor (TCR) Signaling

Protein tyrosine phosphatases, particularly SHP-1 and SHP-2, are critical negative regulators
of T-cell activation.[9][10] They dephosphorylate key components of the TCR signaling
cascade, raising the threshold for T-cell activation. By inhibiting SHP-1, the activation threshold
of T-cells can be lowered.[10] This is significant in cancer immunotherapy, as it can expand the
repertoire of T-cells, including those with lower affinity for tumor antigens, that can respond to
immune checkpoint blockade, leading to enhanced tumor control.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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